molecular formula C20H23N3O5S B11251174 N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-N2-(thiophen-2-ylmethyl)oxalamide

N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-N2-(thiophen-2-ylmethyl)oxalamide

Cat. No.: B11251174
M. Wt: 417.5 g/mol
InChI Key: DGRUBWZRGJQGRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[2-(2H-1,3-Benzodioxol-5-yl)-2-(morpholin-4-yl)ethyl]-N-[(thiophen-2-yl)methyl]ethanediamide is a complex organic compound that features a combination of benzodioxole, morpholine, and thiophene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-(2H-1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethyl]-N-[(thiophen-2-yl)methyl]ethanediamide typically involves multiple steps:

    Formation of the Benzodioxole Intermediate: The initial step involves the synthesis of the benzodioxole intermediate. This can be achieved by the condensation of catechol with formaldehyde under acidic conditions to form 1,3-benzodioxole.

    Introduction of the Morpholine Group: The next step involves the alkylation of the benzodioxole intermediate with a morpholine derivative. This can be done using a suitable alkylating agent such as 2-chloroethylmorpholine in the presence of a base like potassium carbonate.

    Formation of the Thiophene Intermediate: Separately, the thiophene moiety can be synthesized through the reaction of thiophene with a suitable alkylating agent.

    Coupling of Intermediates: The final step involves the coupling of the benzodioxole-morpholine intermediate with the thiophene intermediate. This can be achieved through a condensation reaction using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene moiety, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the amide groups, potentially converting them to amines.

    Substitution: The benzodioxole and thiophene rings can undergo electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic substitution can be facilitated by reagents like bromine or chlorine, while nucleophilic substitution can be achieved using nucleophiles such as amines or thiols.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N’-[2-(2H-1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethyl]-N-[(thiophen-2-yl)methyl]ethanediamide has several scientific research applications:

    Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its unique structural features. It may exhibit activity against various biological targets, including enzymes and receptors.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules. Its diverse functional groups allow for various chemical modifications.

    Material Science: The compound’s structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N’-[2-(2H-1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethyl]-N-[(thiophen-2-yl)methyl]ethanediamide is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors. The benzodioxole moiety may facilitate binding to aromatic pockets, while the morpholine and thiophene groups may contribute to the compound’s overall bioactivity by interacting with various functional groups on the target molecules.

Comparison with Similar Compounds

Similar Compounds

    N’-[2-(2H-1,3-Benzodioxol-5-yl)-2-(piperidin-1-yl)ethyl]-N-[(thiophen-2-yl)methyl]ethanediamide: Similar structure but with a piperidine ring instead of morpholine.

    N’-[2-(2H-1,3-Benzodioxol-5-yl)-2-(pyrrolidin-1-yl)ethyl]-N-[(thiophen-2-yl)methyl]ethanediamide: Similar structure but with a pyrrolidine ring instead of morpholine.

Uniqueness

The presence of the morpholine ring in N’-[2-(2H-1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethyl]-N-[(thiophen-2-yl)methyl]ethanediamide distinguishes it from other similar compounds

Properties

Molecular Formula

C20H23N3O5S

Molecular Weight

417.5 g/mol

IUPAC Name

N'-[2-(1,3-benzodioxol-5-yl)-2-morpholin-4-ylethyl]-N-(thiophen-2-ylmethyl)oxamide

InChI

InChI=1S/C20H23N3O5S/c24-19(21-11-15-2-1-9-29-15)20(25)22-12-16(23-5-7-26-8-6-23)14-3-4-17-18(10-14)28-13-27-17/h1-4,9-10,16H,5-8,11-13H2,(H,21,24)(H,22,25)

InChI Key

DGRUBWZRGJQGRK-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(CNC(=O)C(=O)NCC2=CC=CS2)C3=CC4=C(C=C3)OCO4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.